Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol in the absence of any catalysts afforded a related compound with an 83% yield .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as NMR spectroscopy and single-crystal diffraction . The molecules of the products share a common backbone and have similar conformations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, the reaction of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol yielded a related compound .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one such compound was described as an orange-red solid with a melting point of 72-74°C .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Benzofuran derivatives, including compounds structurally similar to Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, have been synthesized and shown to exhibit antimicrobial activity. This includes activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-Mycobacterial Chemotypes
- New Anti-Mycobacterial Chemotypes: A related scaffold, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, has been identified as a new anti-mycobacterial chemotype. It exhibited significant activity against Mycobacterium tuberculosis, highlighting its potential as an anti-tubercular agent (Pancholia et al., 2016).
Synthesis and Biological Activity
- Synthesis and Biological Screening: Similar compounds have been synthesized and shown to possess moderate to good antimicrobial activity, further supporting the potential of this compound in antimicrobial applications (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antimicrobial Activity of Novel Derivatives
- Novel Benzofuran Derivatives: Novel derivatives of benzofuran, similar to the compound , have been synthesized and found to exhibit strong antimicrobial effects, particularly against Candida albicans and other microorganisms (Koca et al., 2005).
Antibacterial Screening
- Antibacterial Potential: Thiazolyl pyrazole and benzoxazole derivatives, structurally related to this compound, have demonstrated significant antibacterial activities, further indicating the potential of such compounds in antibacterial research (Landage, Thube, & Karale, 2019).
Synthesis of Selective Receptor Agonists
- Selective CB2 Receptor Agonist Synthesis: A compound structurally related to the benzofuran derivative has been synthesized and identified as a selective CB2 receptor agonist, indicating its potential application in receptor-targeted therapies (Luo & Naguib, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzofuran and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, indicating that they may interact with a variety of cellular targets .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets to induce a range of biological effects . The specific interactions and resulting changes would depend on the nature of the target and the context of the cellular environment.
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and the context of the cellular environment.
Pharmacokinetics
Similar compounds have been noted for their improved bioavailability, allowing for efficient delivery to the site of action .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may induce a range of biological effects . The specific effects would depend on the nature of the target and the context of the cellular environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Based on the properties of benzofuran and thiazole derivatives, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some benzofuran derivatives have been found to exhibit antimicrobial properties , suggesting that this compound may also influence cell function
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S.ClH/c1-29-19-8-6-17(7-9-19)20-16-31-23(25-20)15-26-10-12-27(13-11-26)24(28)22-14-18-4-2-3-5-21(18)30-22;/h2-9,14,16H,10-13,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFIAWBUAINVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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